-Br-cAMP is more resistant to degradation by phosphodiesterases, enzymes that break down cAMP [Sigma-Aldrich]. This enhanced stability allows for longer-lasting effects and more accurate measurements in experiments.
Similar to cAMP, 8-Br-cAMP can readily enter cells, making it a valuable tool for studying intracellular signaling pathways [Sigma-Aldrich].
Here are some specific research applications of 8-Br-cAMP:
8-Br-cAMP can be used to activate protein kinase A (PKA), a key enzyme in the cAMP signaling pathway []. This activation allows researchers to study the downstream effects of cAMP signaling on various cellular processes.
8-Br-cAMP has been shown to inhibit cell growth, decrease proliferation, and induce differentiation in cultured cells []. This makes it a useful tool for investigating the regulation of cell cycle and development.
8-Br-cAMP can influence the expression of various genes by activating PKA and other signaling molecules []. Researchers can utilize this property to study the mechanisms of gene regulation in different cell types.
8-Br-cAMP was used as a positive control to study the induction of CYP19, an enzyme involved in estrogen biosynthesis, in H295R human adrenal carcinoma cells [].
The ability of 8-Br-cAMP to permeate cell membranes has been used to investigate its effect on short-circuit current (Isc) in epithelial tissues [].
Research has explored the potential of 8-Br-cAMP to induce differentiation in Wharton's jelly-derived mesenchymal stem cells (WJ-MCSs).
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate is a brominated derivative of cyclic adenosine monophosphate (cAMP). This compound is characterized by the presence of a bromine atom at the 8-position of the adenosine ring. It is recognized for its stability and resistance to degradation by cyclic adenosine monophosphate phosphodiesterase, which makes it a long-acting analog of cAMP. The molecular formula for this compound is C10H12BrN5NaO7P, and it has a molecular weight of approximately 408.11 g/mol .
8-Br-cAMP functions as a cell-permeable analog of cAMP. It enters cells and binds to protein kinase A (PKA), a key enzyme in the cAMP signaling pathway []. This binding activates PKA, leading to the phosphorylation of various target proteins, ultimately influencing cellular processes like gene expression, cell growth, and differentiation [].
The primary chemical reaction involving 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate is its activation of cyclic adenosine monophosphate-dependent protein kinase (PKA). Upon binding to PKA, it induces a conformational change that activates the kinase, leading to phosphorylation of target proteins. This reaction is crucial for various signaling pathways within cells, particularly those related to growth and metabolism .
8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate exhibits significant biological activity, primarily as an activator of PKA. This activation plays a vital role in numerous cellular processes, including:
The synthesis of 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate typically involves the bromination of adenosine followed by cyclization to form the cyclic phosphate. Common methods include:
The applications of 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate span various fields, including:
Interaction studies have demonstrated that 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate can influence various cellular responses through its interaction with PKA and other downstream effectors. Research indicates that it can modulate gene expression and protein synthesis in response to hormonal signals. Furthermore, studies have shown that it can enhance the effects of other signaling molecules, thereby amplifying cellular responses .
Several compounds are structurally or functionally similar to 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate. These include:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Cyclic Adenosine Monophosphate | Natural second messenger | Not brominated; rapidly degraded |
8-Chloroadenosine 3',5'-cyclic Monophosphate | Halogenated analog; PKA activator | Chlorinated instead of brominated |
8-Bromoguanosine 3',5'-cyclic Monophosphate | Acts on guanylate cyclase pathways | Targets different signaling pathway |
8-Bromoadenosine 3',5'-cyclic Monophosphate Sodium Salt Monohydrate | Long-acting PKA activator; resistant to degradation | Unique stability due to bromination |
This comparison highlights the unique properties of 8-Bromoadenosine 3',5'-cyclic monophosphate sodium salt monohydrate concerning its stability and prolonged biological activity compared to its counterparts.